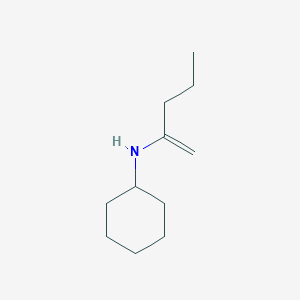
N-(Pent-1-en-2-yl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pent-1-en-2-yl)cyclohexanamine is an organic compound that features a cyclohexane ring bonded to an amine group and a pent-1-en-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(Pent-1-en-2-yl)cyclohexanamine can be synthesized through the condensation reaction of cyclohexylamine with acetylacetonate under azeotropic distillation conditions . This method involves the removal of water to drive the reaction to completion, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous distillation and advanced purification techniques would be essential for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Pent-1-en-2-yl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may serve as a precursor for biologically active molecules or as a probe in biochemical studies.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(Pent-1-en-2-yl)cyclohexanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. Specific pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler analogue with a cyclohexane ring bonded to an amine group.
N-Cyclohexylcyclohexanamine: A related compound with two cyclohexane rings bonded to an amine group.
N-(Pent-2-en-2-yl)cyclohexanamine: A structural isomer with a different position of the double bond in the pentenyl group.
Uniqueness
N-(Pent-1-en-2-yl)cyclohexanamine is unique due to the presence of the pent-1-en-2-yl substituent, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
921193-79-5 |
|---|---|
Formule moléculaire |
C11H21N |
Poids moléculaire |
167.29 g/mol |
Nom IUPAC |
N-pent-1-en-2-ylcyclohexanamine |
InChI |
InChI=1S/C11H21N/c1-3-7-10(2)12-11-8-5-4-6-9-11/h11-12H,2-9H2,1H3 |
Clé InChI |
RTZLNCPGJWOAMC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=C)NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate](/img/structure/B12623496.png)
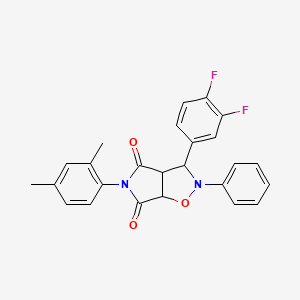
![5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B12623516.png)
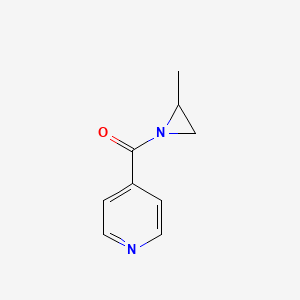
![5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12623529.png)
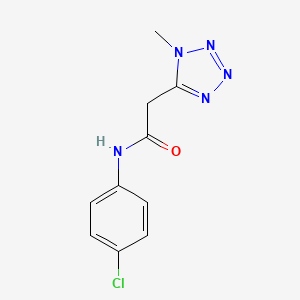
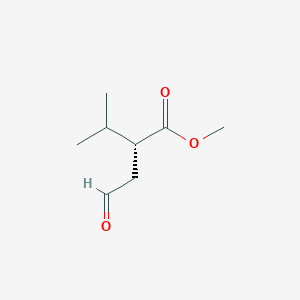
![2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid](/img/structure/B12623541.png)
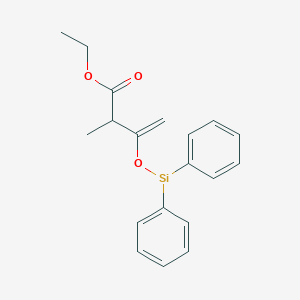
![(3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one](/img/structure/B12623554.png)

![4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623565.png)
![(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanol](/img/structure/B12623569.png)
![N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12623570.png)
